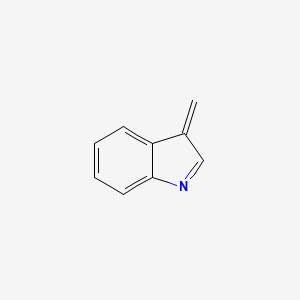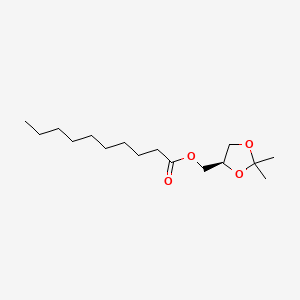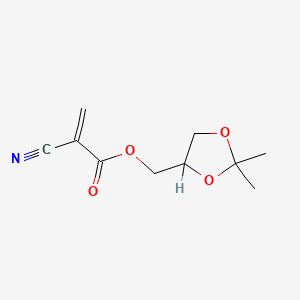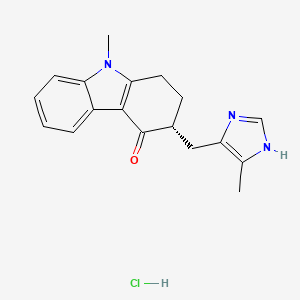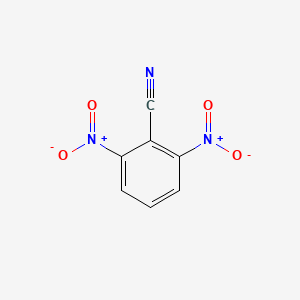![molecular formula C35H43N5O B1208051 3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol CAS No. 63209-34-7](/img/structure/B1208051.png)
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtxsid40979221 is a natural product found in Strychnos usambarensis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Preparation Techniques : The compound can be synthesized through methods involving isomerization and electrophilic center closure onto the indole α-position. This technique is significant for creating compounds within the Iboga alkaloid family (Allen, Gaskell, & Joule, 1971).
- Chemical Structure Analysis : Research has explored the chemical structure and epimeric relationships in similar compounds, which is crucial for understanding their chemical behavior and potential applications (Tavernier et al., 1987).
- Synthesis of Derivatives : Studies have focused on the stereoselective synthesis of derivatives, providing key intermediates for the preparation of specific alkaloid types (Lounasmaa et al., 1996).
Potential Applications in Natural Products and Alkaloids
- Alkaloid Research : The compound forms part of the structural basis for various indole alkaloids, leading to potential applications in the study and synthesis of naturally occurring plant alkaloids (Yoneda, 1965).
- Synthetic Studies : Synthetic studies of the compound and its derivatives aid in understanding the stereochemistry of certain alkaloids, which is critical for their potential medicinal applications (Lounasmaa & Jokela, 1978).
Additional Research Perspectives
- Optical Activity Studies : Research into the synthesis of optically active indole derivatives using this compound provides insights into the stereochemistry of related compounds (Yamada & Kunieda, 1967).
- Novel Synthesis Routes : Studies have also focused on developing new synthesis routes for related compounds, demonstrating the versatility and importance of this compound in synthetic chemistry (Hwang, Chen, & Gu, 1979).
properties
CAS RN |
63209-34-7 |
|---|---|
Product Name |
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol |
Molecular Formula |
C35H43N5O |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol |
InChI |
InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3 |
InChI Key |
PHLJPJICTIGOKC-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |
Canonical SMILES |
CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |
synonyms |
strychnopentamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)



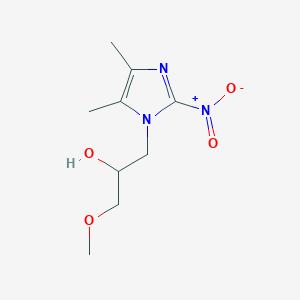
![3-(16-Ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B1207974.png)
